molecular formula C11H11IN2 B13343307 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No.: B13343307
M. Wt: 298.12 g/mol
InChI Key: KJASMFCMMMJVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole is a substituted pyrazole derivative of high interest in synthetic and medicinal chemistry research. Its structure incorporates an iodine atom at the 4-position, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions . This allows researchers to introduce alkynyl or aryl groups at this site, enabling the exploration of structure-activity relationships in drug discovery programs . The pyrazole scaffold is recognized for its wide spectrum of pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others . Specifically, compounds like this serve as key precursors in the synthesis of novel molecules with potential biological activity . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

4-iodo-1,5-dimethyl-3-phenylpyrazole

InChI

InChI=1S/C11H11IN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KJASMFCMMMJVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)I

Origin of Product

United States

Chemical Transformations and Derivatization Studies of 4 Iodo 1,5 Dimethyl 3 Phenyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-I bond at the fourth position of the pyrazole (B372694) nucleus is highly amenable to oxidative addition by transition metal catalysts, particularly palladium and copper complexes. This reactivity underpins its extensive use in cross-coupling chemistry to introduce diverse substituents and build molecular complexity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For 4-iodopyrazole (B32481) derivatives, this reaction provides an efficient route to synthesize 4-aryl- and 4-alkylpyrazoles, which are important scaffolds in medicinal chemistry. rhhz.netrsc.org The reaction is tolerant of a wide range of functional groups on both coupling partners. nih.gov

Research has shown that 4-iodopyrazoles readily couple with various arylboronic acids under palladium catalysis. rhhz.netmit.edu The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or precatalysts like XPhos Pd G2, which show high activity. rhhz.netrsc.org Inorganic bases such as sodium carbonate or potassium phosphate (B84403) are typically employed to facilitate the transmetalation step. rhhz.netnih.gov Microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes. rhhz.net The reaction is effective for both electron-rich and electron-deficient arylboronic acids, as well as sterically demanding substrates. rhhz.netrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazole Analogues

Boronic AcidCatalyst / LigandBase / SolventConditionsYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME-H₂OMicrowave, 120 °C, 5 min85
4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME-H₂OMicrowave, 120 °C, 5 min89
4-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME-H₂OMicrowave, 120 °C, 5 min86
Naphthalen-1-ylboronic acidPd(PPh₃)₄Na₂CO₃ / DME-H₂OMicrowave, 120 °C, 5 min91
(E)-Styrylboronic acidXPhos Pd G2K₃PO₄ / 1,4-Dioxane-H₂O80 °C, 16 h85

The Sonogashira coupling reaction is a cornerstone method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgtandfonline.com For 4-iodopyrazole substrates, this reaction provides a direct and efficient pathway to 4-alkynylpyrazoles. tandfonline.comnih.gov These products are valuable intermediates, for instance, in the synthesis of fused heterocyclic systems like thieno[2,3-c]pyrazoles. tandfonline.comresearchgate.net

The reactivity of the C-X bond in Sonogashira couplings follows the order I > Br > Cl, making 4-iodopyrazoles highly reactive substrates for this transformation. wikipedia.org The reaction demonstrates broad substrate scope, coupling with various terminal alkynes, including those bearing additional functional groups. Standard conditions involve catalysts like PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) in a solvent such as DMF with an amine base like triethylamine (B128534) (Et₃N). tandfonline.com While the Sonogashira reaction is primarily used for ethynylation, the resulting alkynylpyrazoles can be subsequently hydrogenated using catalysts like Lindlar's catalyst to produce the corresponding (Z)-alkenylpyrazoles, thus achieving a formal alkenylation.

Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Analogues

AlkyneCatalyst SystemBase / SolventConditionsYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMFRoom Temp.87-92
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / Toluene70 °C, 16 h75
1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃N / DMFRoom Temp.85
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃N / THF60 °C, 12 h78

Beyond the Suzuki and Sonogashira reactions, the C-4 iodine atom of the pyrazole core enables a variety of other important coupling reactions.

Heck-Mizoroki Reaction : This palladium-catalyzed reaction couples the 4-iodopyrazole with an alkene to form a 4-alkenylpyrazole, providing a direct method for C-C bond formation with vinyl systems. clockss.orgwikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. clockss.orgorganic-chemistry.org Studies have shown that triethyl phosphite (B83602) can be a suitable ligand for this transformation. clockss.org

Buchwald-Hartwig Amination : This reaction is a powerful tool for forming C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For 4-halopyrazoles, this method allows for the direct introduction of primary and secondary amines at the C-4 position. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphines like tBuDavePhos showing high efficacy. nih.gov While 4-bromopyrazoles are sometimes more effective, 4-iodopyrazoles also serve as competent substrates. nih.gov

Copper-Catalyzed Coupling (Ullmann-type Reactions) : Copper-catalyzed reactions offer a complementary approach, particularly for forming C-O and C-N bonds. organic-chemistry.orgnih.gov A CuI-catalyzed protocol has been developed for the direct 4-alkoxylation of 4-iodopyrazoles with various alcohols. nih.gov This method often requires a ligand, such as a phenanthroline derivative, and a base like potassium t-butoxide, sometimes under microwave irradiation. nih.gov Similarly, copper catalysts can mediate the amination of 4-iodopyrazoles, providing an alternative to the Buchwald-Hartwig reaction, especially for alkylamines that are prone to β-hydride elimination under palladium catalysis. nih.gov

Functionalization via Organometallic Intermediates (e.g., Lithium-Halogen Exchange)

The C-I bond in 4-iodopyrazoles is susceptible to metal-halogen exchange, a fundamental reaction that converts an organic halide into an organometallic species. wikipedia.org This transformation opens up a different avenue for functionalization, where the polarity of the C-4 carbon is reversed, allowing it to act as a nucleophile.

Electrophilic and Nucleophilic Substitution Reactions Involving the Iodine Moiety

While transition metal-catalyzed reactions are the primary means of functionalizing the C-4 position, other substitution patterns are also relevant.

Electrophilic Substitution : The pyrazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution, which typically occurs at the C-4 position if it is unsubstituted. arkat-usa.org The synthesis of 4-iodopyrazoles itself is often achieved through electrophilic iodination of the parent pyrazole using reagents like molecular iodine in the presence of an oxidant. nih.gov However, once the iodine is in place, further electrophilic substitution on the ring is less common and would likely be directed by the existing substituents. Reactions involving the iodine atom itself as an electrophilic species are not typical.

Nucleophilic Aromatic Substitution (SNAr) : Direct, uncatalyzed nucleophilic aromatic substitution of the iodine atom on an electron-rich pyrazole ring is generally a difficult transformation. researchgate.net Such reactions typically require a strongly electron-withdrawing group to activate the ring towards nucleophilic attack, which is not the case for the title compound. Therefore, the transition metal-catalyzed reactions discussed in section 3.1 (e.g., Buchwald-Hartwig amination and copper-catalyzed alkoxylation) serve as the synthetic equivalents of nucleophilic substitution and are the preferred methods for introducing nucleophiles at the C-4 position. wikipedia.orgnih.gov

Synthesis of Complex Pyrazole Scaffolds from 4-Iodopyrazole Building Blocks

The diverse reactivity of 4-iodopyrazoles makes them exceptionally valuable building blocks for the synthesis of more complex molecular architectures and fused heterocyclic systems. researchgate.netnih.gov The ability to introduce a wide array of substituents at the C-4 position through the methods described above allows for the systematic construction of compound libraries for applications in drug discovery and materials science.

A prominent example is the synthesis of thieno[2,3-c]pyrazoles. This is achieved through a two-step sequence starting with a Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne, followed by a smooth cyclization reaction with a sulfur source like sodium sulfide. tandfonline.com This strategy provides a modular and efficient route to this important fused heterocyclic core.

Furthermore, 4-iodopyrazoles have been employed as key intermediates in the total synthesis of natural products. For instance, a copper-catalyzed C-O coupling of a 4-iodopyrazole derivative was a crucial step in an improved synthesis of the pyrazole alkaloid withasomnine. nih.gov The versatility of 4-iodopyrazoles allows for their incorporation into multi-step synthetic sequences, where the iodine can be transformed at a late stage to install a final, critical fragment or to enable a key cyclization event, demonstrating their strategic importance in modern organic synthesis. nih.gov

Design and Preparation of Structurally Diverse Pyrazole Analogs

The design of structurally diverse analogs of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole predominantly leverages the reactivity of the carbon-iodine bond. This bond is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions facilitate the introduction of a wide array of substituents at the C4 position, leading to the creation of extensive libraries of pyrazole derivatives.

Key among these methods are the Suzuki-Miyaura, Sonogashira, and copper-catalyzed coupling reactions. researchgate.netnih.govnih.gov These transformations have been successfully applied to various 4-iodopyrazole cores, demonstrating their utility as convenient building blocks for more complex molecules. researchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl and heteroaryl moieties. For instance, the reaction of a 4-iodopyrazole with phenylboronic acid using a catalyst like Pd(PPh₃)₄ can yield the corresponding 4-phenylpyrazole analog. nih.gov

Sonogashira Cross-Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-iodopyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in synthesizing pyrazoles bearing alkynyl substituents, which can be further functionalized. Research on N-protected 3-iodo-1H-pyrazole derivatives has demonstrated the synthetic possibilities of Sonogashira cross-coupling reactions with phenylacetylene. arkat-usa.org

Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodo-1H-pyrazoles with various alcohols can be achieved through a CuI-catalyzed coupling protocol. nih.gov This reaction provides a route to 4-alkoxy and 4-aryloxy pyrazole derivatives.

The table below summarizes representative transformations used to generate diverse pyrazole analogs from a 4-iodopyrazole precursor.

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type (Analog)Reference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)4-Aryl/Heteroaryl Pyrazole nih.gov
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-Alkynyl Pyrazole nih.govarkat-usa.org
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base4-Alkenyl Pyrazole researchgate.net
Buchwald-HartwigAminePd Catalyst, Ligand, Base4-Amino Pyrazole
Cu-Catalyzed C-O CouplingAlcoholCuI, Ligand (e.g., Phenanthroline), Base4-Alkoxy/Aryloxy Pyrazole nih.gov
Table 1. Palladium and Copper-Catalyzed Cross-Coupling Reactions for the Derivatization of 4-Iodopyrazoles.

Strategies for Diversification of Substitution Patterns on the Pyrazole Ring

While derivatization at the C4-iodo position is the most direct strategy for creating analogs of this compound, other positions on the pyrazole ring can also be targeted to achieve greater structural diversity. The inherent reactivity of the pyrazole ring dictates the strategies that can be employed for further functionalization.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org Since this position is already occupied by an iodine atom in the target compound, this pathway is primarily useful for the initial synthesis of the 4-iodopyrazole itself from its non-iodinated precursor. However, the iodine at C4 can be replaced by other groups through various metal-catalyzed reactions as detailed previously.

Alternative strategies for diversifying substitution patterns include:

Metal-Halogen Exchange: The iodo group at the C4 position can undergo metal-halogen exchange, for instance with organolithium or Grignard reagents, to form a metallated pyrazole intermediate. This nucleophilic species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the C4 position. Studies have shown that 4-iodopyrazoles can be converted to Grignard reagents. arkat-usa.org

Functionalization of Existing Substituents: The phenyl group at the C3 position offers another site for diversification. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be performed on this phenyl ring, provided the reaction conditions are compatible with the pyrazole core.

Modification of the N1- and C5-Methyl Groups: While chemically more challenging, the methyl groups at the N1 and C5 positions could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this approach may suffer from a lack of selectivity.

The following table outlines various strategies for modifying the substitution pattern of the pyrazole core, starting from the 4-iodo derivative.

PositionStrategyReagentsResulting FunctionalityReference
C4Cross-Coupling ReactionsBoronic acids, alkynes, amines, etc. with Pd/Cu catalystsAryl, alkynyl, amino groups, etc. researchgate.netnih.govnih.govarkat-usa.org
C4Metal-Halogen Exchangen-BuLi or i-PrMgBr, then an electrophile (E+)-E (e.g., -CHO, -CR₂OH) arkat-usa.org
C3-PhenylElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄; Br₂/FeBr₃; RCOCl/AlCl₃Nitro, bromo, acyl groups on the phenyl ring
C5Deprotonation-Electrophilic QuenchStrong base (e.g., n-BuLi), then an electrophileIntroduction of a substituent at C5 (if C5-H is present) researchgate.net
Table 2. Strategies for the Diversification of Substitution Patterns on the Pyrazole Ring.

These synthetic strategies underscore the value of this compound as a key building block, providing multiple avenues for the systematic exploration of chemical space around the pyrazole scaffold.

Structural Elucidation and Conformational Analysis Methodologies Applied to 4 Iodo 1,5 Dimethyl 3 Phenyl 1h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular framework and electronic environment of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is utilized to assign the chemical environment of each atom.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the two methyl groups (at the 1- and 5-positions) and the protons of the phenyl group. The chemical shifts of the methyl protons would be influenced by their position on the pyrazole (B372694) ring and proximity to the phenyl and iodo substituents. The phenyl protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR spectroscopy is employed to identify all unique carbon atoms in the molecule. The spectrum would display distinct resonances for the two methyl carbons, the carbons of the pyrazole ring (C3, C4, and C5), and the carbons of the phenyl ring. The carbon atom attached to the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect.

While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic structure of the pyrazole ring by directly probing the nitrogen nuclei. The chemical shifts of N1 and N2 would be sensitive to the substitution pattern on the ring.

A representative table of expected NMR data is presented below.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-CH₃3.5 - 4.035 - 40
C-CH₃2.0 - 2.510 - 15
Phenyl-H7.2 - 7.6 (multiplet)125 - 135
Pyrazole-C3-145 - 155
Pyrazole-C4-80 - 90
Pyrazole-C5-135 - 145

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes include:

C-H stretching from the methyl and phenyl groups, typically observed in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching from the pyrazole and phenyl rings, expected in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations within the pyrazole ring.

C-I stretching , which would appear at lower frequencies, typically below 600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₁H₁₁IN₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the elemental composition. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum, providing further evidence for its presence in the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space.

ParameterExpected Value Range
C-I Bond Length (Å)2.05 - 2.15
Pyrazole Ring Bond Lengths (Å)1.30 - 1.40
Phenyl Ring Bond Lengths (Å)1.38 - 1.41
Pyrazole Ring Bond Angles (°)105 - 112
Phenyl Ring Bond Angles (°)118 - 122

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions could be anticipated. Although lacking classical hydrogen bond donors, weak C-H···N or C-H···π interactions may be present. Of particular interest would be the potential for halogen bonding , where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (such as a nitrogen atom of a neighboring pyrazole ring). Additionally, π-stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules could play a significant role in the crystal packing. A thorough analysis of the crystal structure would reveal the nature and geometry of these interactions, providing crucial insights into the supramolecular assembly of the compound in the solid state.

Circular Dichroism Spectroscopy (if applicable for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. In its native state, this compound is an achiral molecule and therefore does not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent on the phenyl ring or by creating a chiral center elsewhere in the molecule, CD spectroscopy would become an invaluable tool for their stereochemical characterization. The hypothetical application of CD spectroscopy to such derivatives would involve the measurement of differential absorption of left and right circularly polarized light. This would provide information about the absolute configuration of the chiral centers and the conformational preferences of the molecule in solution.

For a hypothetical chiral derivative, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative peaks) in the regions of electronic transitions of the pyrazole and phenyl chromophores. The sign and magnitude of these Cotton effects would be directly related to the spatial arrangement of the atoms around the chiral center.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

Wavelength (nm)Molar Ellipticity (deg cm²/dmol)Transition Assignment (Hypothetical)
280+1.5n -> π* (Pyrazole)
250-2.8π -> π* (Phenyl)
220+3.2π -> π* (Pyrazole)

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a CD spectroscopic analysis of a chiral derivative.

The study of such chiral derivatives would be essential for applications where stereochemistry plays a critical role, such as in the development of chiral ligands for asymmetric catalysis or in pharmaceutical research where enantiomeric purity is paramount.

Theoretical and Computational Investigations of 4 Iodo 1,5 Dimethyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2))

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole, this would be achieved by minimizing the energy of the structure. DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for this purpose due to their balance of accuracy and computational cost.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the planarity of the pyrazole (B372694) ring and the dihedral angle between the pyrazole and the phenyl rings, which influences the extent of π-conjugation between these two moieties. In similar phenylpyrazole structures, a twist between the rings is often observed to alleviate steric hindrance. nih.govnih.gov The introduction of a bulky iodine atom at the 4-position and a methyl group at the 5-position would likely influence this dihedral angle.

The electronic structure analysis would provide information on the distribution of electrons within the molecule, including charge distribution and dipole moment. This would help in understanding the molecule's polarity and its interactions with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Expected Value Range
C3-C4 Bond Length (Å) 1.40 - 1.42
C4-I Bond Length (Å) 2.05 - 2.15
C3-N2 Bond Length (Å) 1.33 - 1.35
N1-C5 Bond Length (Å) 1.35 - 1.37

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this. The calculated chemical shifts for the protons and carbons in this compound would be sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the iodine atom would be expected to influence the chemical shifts of the adjacent pyrazole ring atoms. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. For the target molecule, characteristic vibrational modes would include C-H stretching of the methyl and phenyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-I stretching frequency, which would be expected at a lower wavenumber. derpharmachemica.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Parameter Predicted Value Range
¹H NMR (pyrazole-H) (ppm) 7.5 - 8.5
¹³C NMR (C-I) (ppm) 90 - 100
IR (C-I stretch) (cm⁻¹) 500 - 600

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbitals (FMOs) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. Positive potential (blue) might be located around the hydrogen atoms and the iodine atom, suggesting susceptibility to nucleophilic attack. derpharmachemica.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this pyrazole derivative, the HOMO is expected to be localized primarily on the pyrazole and phenyl rings, while the LUMO may have significant contributions from the C-I antibonding orbital. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions, including the iodination of pyrazoles and subsequent cross-coupling reactions.

Transition State Analysis for Iodination and Subsequent Cross-Coupling Reactions

Iodination: The iodination of pyrazoles typically proceeds through an electrophilic substitution mechanism. Computational studies can be used to locate the transition state for the attack of an iodinating agent (e.g., I₂) on the electron-rich pyrazole ring. The calculations would provide the structure and energy of the transition state, which is the highest point on the reaction energy profile. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For 1,5-dimethyl-3-phenyl-1H-pyrazole, iodination is expected to occur at the 4-position due to the directing effects of the substituents.

Energetic Profiles and Kinetic Studies of Key Synthetic Transformations

By connecting the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. This profile provides a detailed understanding of the reaction pathway and allows for the calculation of important kinetic parameters, such as rate constants, using transition state theory. While specific studies on this compound are not available, computational investigations into the synthesis of other functionalized pyrazoles have demonstrated the utility of this approach in understanding and predicting reaction outcomes. rsc.org

Tautomerism and Isomerism Studies in Pyrazole Systems

Pyrazole and its derivatives are notable for exhibiting tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.govresearchgate.net This structural variability makes the theoretical and computational investigation of their tautomeric and isomeric preferences a critical area of research. nih.govresearchgate.net

Theoretical Assessment of Prototropic Tautomerism and Isomeric Stability

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms in the five-membered ring. nih.gov Computational chemistry provides powerful tools to investigate the stability of these tautomers. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio calculations like Møller–Plesset perturbation theory (MP2), are commonly employed with basis sets like 6-311++G(d,p) to model these systems. nih.govresearchgate.net

Theoretical studies have consistently shown that the relative stability of pyrazole tautomers is highly dependent on the electronic nature of the substituents on the pyrazole ring. researchgate.net A general trend observed is that electron-donating groups (e.g., -CH₃, -NH₂) tend to favor the tautomer where the substituent is at the C3 position, whereas electron-withdrawing groups (e.g., -COOH, -CHO) lend stability to the C5-tautomer. nih.govresearchgate.net The energy difference between the stable aromatic tautomers and their non-aromatic isomers, which contain a methylene (CH₂) group, is substantial (approximately 100 kJ/mol), indicating that only the aromatic forms are experimentally observable under normal conditions.

It is important to note that for N1-substituted pyrazoles, such as the titular compound this compound, this form of prototropic annular tautomerism is precluded due to the presence of a methyl group on the N1 nitrogen, which blocks the proton transfer pathway.

Table 1: Influence of Substituent Electronic Properties on Tautomeric Stability in 3(5)-Substituted Pyrazoles
Substituent TypeExamplesFavored Tautomer PositionReference
Electron-Donating-F, -Cl, -OH, -NH₂, -CH₃C3-Tautomer nih.gov
Electron-Withdrawing-BH₂, -CFO, -COOH, -CHOC5-Tautomer nih.gov

Elucidation of Solvent Effects on Tautomeric Preferences and Equilibria

The surrounding medium can play a crucial role in determining the predominant tautomeric form of a pyrazole derivative. nih.gov Solvent effects are a key consideration in computational studies, as they can alter the relative stabilities and energy barriers between tautomers. nih.gov The polarity of the solvent is intimately related to its dielectric constant; a higher dielectric constant signifies a more polar solvent, which can lead to greater polarization of the solute molecule. nih.govnih.gov This phenomenon can favor one tautomer over another if there is a significant difference in their polarizability. nih.gov

For instance, studies on pyrazole azo dyes have shown that hydrazo tautomers are more prevalent in polar solvents like ethanol. nih.gov Computational models have also demonstrated that water molecules can actively participate in the interconversion of tautomers. By forming hydrogen bonds, water can lower the energetic barriers for the 1,2-proton transfer, with a network of two water molecules often providing the most stabilized transition state. nih.gov However, in some systems, such as 3(5)-phenylpyrazoles, the tautomeric equilibrium constants show little dependence on the solvent. fu-berlin.de For nuclear magnetic resonance (NMR) studies aimed at evaluating tautomerism, solvents like DMSO, acetone, or chloroform are often preferred over protic solvents like water or alcohols, as nitrogen chemical shifts are sensitive to solvent polarity and acidity. nih.gov

Table 2: Predicted Solvent Influence on Tautomeric Equilibria in Pyrazole Systems
Pyrazole SystemSolvent TypeEffectFavored FormReference
Pyrazole Azo DyesPolar (e.g., Ethanol)Stabilizes more polarizable tautomerHydrazo tautomer nih.gov
General PyrazolesAqueous (Water)Lowers proton transfer energy barrier via H-bondingFacilitates interconversion nih.gov
3(5)-PhenylpyrazolesVarious (THF, DMSO, Inert Solvents)Equilibrium not significantly affected by solvent3-Phenyl tautomer fu-berlin.de

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bond, Halogen Bond Energies)

The pyrazole scaffold, with its combination of hydrogen bond donors (in N-H pyrazoles) and acceptors, as well as aromatic π-systems, is well-suited for forming a variety of intermolecular interactions. semanticscholar.org These non-covalent forces, including hydrogen bonds and halogen bonds, govern the self-assembly of molecules into ordered supramolecular structures. mdpi.commdpi.com Iodinated pyrazoles, in particular, serve as excellent benchmarks for investigating the nature and tuning of halogen bonding. mdpi.com

The presence of an iodine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. mdpi.com Computational and crystallographic studies on iodinated pyrazoles have identified significant intermolecular C-I···O halogen bonds that play a critical role in the formation of 3D supramolecular networks. mdpi.com The interplay between hydrogen and halogen bonds dictates the final supramolecular architecture.

Application of Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution in a molecule to elucidate its chemical structure and bonding. uj.edu.pluclouvain.be AIM provides a rigorous definition of atoms, bonds, and molecular structure based on the topology of the electron density, ρ(r).

A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points along the bond path between two nuclei where the gradient of the electron density is zero. The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical interaction. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. uclouvain.be

Shared-shell (covalent) interactions are typically characterized by high ρ values and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.

Closed-shell (non-covalent) interactions are associated with low ρ values and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density at the BCP.

In the context of this compound, AIM analysis would be applied to characterize the C-I···N or C-I···O halogen bonds and any potential C-H···N or C-H···π hydrogen bonds that direct its supramolecular assembly. By locating the BCPs corresponding to these interactions and analyzing their topological properties, one can confirm their existence and quantify their strength, providing a deeper understanding of the forces governing the crystal structure. uclouvain.be

Table 3: Interpretation of AIM Parameters at a Bond Critical Point (BCP)
Interaction TypeElectron Density (ρ) at BCPLaplacian of Electron Density (∇²ρ) at BCPInterpretation
Covalent BondHigh (e.g., > 0.2 a.u.)Negative (∇²ρ < 0)Shared-shell interaction; charge concentration
Hydrogen/Halogen BondLow (e.g., 0.002 - 0.04 a.u.)Positive (∇²ρ > 0)Closed-shell interaction; charge depletion

Future Directions and Emerging Research Avenues for 4 Iodo 1,5 Dimethyl 3 Phenyl 1h Pyrazole Derivatives

Development of Novel and Sustainable Synthetic Protocols for Iodopyrazoles

The future of iodopyrazole synthesis is increasingly geared towards green and sustainable chemistry principles, aiming to reduce environmental impact while enhancing efficiency. nih.govtandfonline.com Traditional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions and the use of hazardous solvents. nih.govekb.eg Consequently, research is pivoting towards methodologies that are not only high-yielding but also atom-economical and environmentally benign. tandfonline.comijpbs.com

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques have demonstrated the ability to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. nih.govnih.gov Microwave irradiation, in particular, is a widely employed method for achieving high efficiency. nih.govnih.govmdpi.comnih.govresearchgate.net Ultrasound-assisted synthesis offers a milder alternative, suitable for various processes. nih.govcolab.wsresearchgate.netej-chem.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water aligns with the core tenets of green chemistry. mdpi.comresearchgate.net The use of water as a solvent is particularly attractive due to its non-toxic and readily available nature. researchgate.netmdpi.com

Novel Catalytic Systems: The exploration of heterogeneous, recyclable, and non-toxic catalysts is a significant trend. nih.govtandfonline.comresearchgate.net This includes the use of nanoparticles and catalysts like Amberlyst-70, which offer advantages in terms of separation and reuse. nih.govmdpi.com For the specific synthesis of 4-iodopyrazoles, methods such as the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine have been developed. mdpi.com A patented method for producing 4-iodopyrazole (B32481) and its derivatives utilizes a combination of iodine, potassium carbonate, and hydrogen peroxide. researchgate.net

The following table summarizes emerging sustainable synthetic protocols for pyrazole derivatives.

ProtocolDescriptionKey AdvantagesRelevant Research Focus
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, enhanced reaction rates. nih.govnih.govOne-pot multicomponent reactions, synthesis of complex pyrazole scaffolds. nih.govresearchgate.net
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to induce cavitation and enhance chemical reactivity.Milder reaction conditions, improved yields, shorter reaction times. nih.govcolab.wsSynthesis of pyrazolines and other sensitive pyrazole derivatives. researchgate.netej-chem.org
Solvent-Free ReactionsReactions are conducted in the absence of a solvent, often using grinding or heating.Reduced waste, simplified workup, lower environmental impact. nih.govekb.egMechanochemical synthesis, solid-state reactions. nih.gov
Aqueous Media SynthesisUses water as the reaction solvent.Environmentally benign, low cost, non-toxic. mdpi.comresearchgate.netDevelopment of water-soluble catalysts, multicomponent reactions in water. mdpi.comtandfonline.com
Heterogeneous CatalysisEmploys catalysts that are in a different phase from the reactants.Easy separation and recyclability of the catalyst, improved sustainability. nih.govmdpi.comUse of zeolites, metal oxides, and polymer-supported catalysts. researchgate.net

Exploration of Advanced Functionalization Strategies for Diverse Chemical Applications

The iodine atom at the C4 position of the pyrazole ring serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of highly functionalized molecules. nih.gov Future research will focus on expanding the repertoire of these functionalization reactions to create diverse derivatives for various applications.

Promising functionalization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. nih.govnih.govmdpi.com These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the C4 position, providing access to a broad range of complex molecular architectures. nih.govnih.gov

Copper-Catalyzed Coupling Reactions: CuI-catalyzed reactions have been successfully employed for the C-O coupling of 4-iodopyrazoles with alcohols, leading to the synthesis of 4-alkoxypyrazoles. nih.govekb.eg This methodology has proven valuable in the synthesis of natural products like withasomnine. nih.gov

C-H Activation: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. tandfonline.commdpi.com Transition-metal-catalyzed C-H activation can be used to introduce new substituents at various positions on the pyrazole ring, offering a more direct route to complex derivatives. tandfonline.commdpi.com

Thio- and Selenocyanation: The introduction of thiocyano and selenocyano groups at the C4 position can be achieved through oxidative methods, providing access to compounds with potential biological activities. researchgate.net

The table below details some advanced functionalization strategies for iodopyrazole derivatives.

StrategyDescriptionCatalyst/ReagentsPotential Applications
Suzuki-Miyaura CouplingForms a C-C bond between the iodopyrazole and a boronic acid derivative.Palladium catalysts (e.g., Pd(PPh₃)₄). nih.govnih.govSynthesis of biaryl pyrazoles for medicinal chemistry and materials science.
Sonogashira CouplingForms a C-C bond between the iodopyrazole and a terminal alkyne.Palladium and copper co-catalysts. nih.govnih.govmdpi.comCreation of conjugated systems for optoelectronic applications.
CuI-Catalyzed C-O CouplingForms a C-O bond between the iodopyrazole and an alcohol.Copper(I) iodide and a ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline). nih.govekb.egSynthesis of 4-alkoxypyrazoles with potential biological activities.
Direct C-H ArylationForms a C-C bond by directly coupling a C-H bond of the pyrazole with an aryl partner.Transition metal catalysts (e.g., Palladium, Rhodium). tandfonline.commdpi.comStreamlined synthesis of functionalized pyrazoles, reducing synthetic steps.

Application in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole derivatives make them promising candidates for applications in materials science and supramolecular chemistry. The presence of the iodine atom is particularly significant as it can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering. ijpbs.comnih.govnih.gov

Future research in this area will likely focus on:

Crystal Engineering: The ability of the iodine atom to act as a halogen bond donor can be exploited to control the self-assembly of molecules in the solid state, leading to the design of crystals with specific architectures and properties. ijpbs.comnih.gov Studies on 4-halogenated-1H-pyrazoles have shown that the nature of the halogen influences the supramolecular motifs, such as catemers or trimers. ekb.egnih.govcolab.ws

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands are used in the construction of coordination polymers and MOFs due to their versatile coordination modes. ej-chem.orgresearchgate.netmdpi.comnih.gov The functionalization of the pyrazole ring, for instance through the introduction of substituents via the iodo group, can be used to tune the properties of these materials for applications in gas storage, separation, and catalysis. ej-chem.orgmdpi.comnih.gov

Functional Materials: Iodopyrazole derivatives can serve as building blocks for novel polymers and coatings with enhanced thermal and mechanical properties. nih.gov They are also being explored for their potential use in the design of new OLED materials. tandfonline.com

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. For this compound derivatives, in silico methods can accelerate the discovery of new applications by predicting their properties and activities. nih.govtandfonline.com

Key computational approaches for future research include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the structural, electronic, and spectroscopic properties of iodopyrazole derivatives. researchgate.nettandfonline.comnih.gov These calculations can provide insights into molecular geometry, frontier molecular orbitals, and reactivity, which are crucial for understanding and predicting chemical behavior. researchgate.netacs.org

Molecular Docking: This technique is widely used in drug discovery to predict the binding orientation of small molecules to their protein targets. tandfonline.comnih.gov For pyrazole derivatives, molecular docking can help identify potential biological targets and guide the design of more potent and selective inhibitors. ekb.egnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comej-chem.org These models can be used to predict the activity of newly designed iodopyrazole derivatives and to identify the key structural features that contribute to their activity. mdpi.comej-chem.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of molecules over time, such as the stability of ligand-protein complexes. nih.gov

The following table highlights the application of various computational methodologies in the study of pyrazole derivatives.

MethodologyApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure and properties. researchgate.netnih.govMolecular geometry, vibrational frequencies, electronic stability, reactivity. researchgate.nettandfonline.com
Molecular DockingPrediction of binding modes between ligands and macromolecules. tandfonline.comnih.govBinding affinity, interaction patterns, identification of potential biological targets. ekb.egnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity. nih.govej-chem.orgPrediction of biological activity for new compounds, identification of key structural features. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsSimulation of the physical movements of atoms and molecules. nih.govStability of complexes, conformational changes, binding free energies.

Collaborative Research Opportunities and Interdisciplinary Chemical Applications

The diverse potential applications of this compound and its derivatives create numerous opportunities for collaborative and interdisciplinary research. The versatility of the pyrazole scaffold is evident in its use in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.netglobalresearchonline.net

Future interdisciplinary applications and collaborations could include:

Medicinal Chemistry: The development of new therapeutic agents based on the iodopyrazole scaffold will require close collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and biologists. nih.govrsc.org The iodo-substituent can be used to develop radioiodinated derivatives for imaging and therapeutic applications. nih.gov

Agrochemicals: The design of novel herbicides, fungicides, and insecticides based on pyrazole derivatives is an active area of research that necessitates collaboration between chemists and agricultural scientists. nih.govclockss.orgacs.org The unique substitution pattern of this compound could lead to the discovery of new modes of action. clockss.org

Materials Science: The creation of new functional materials, such as polymers, coordination frameworks, and liquid crystals, will benefit from collaborations between synthetic chemists, materials scientists, and physicists to characterize and optimize their properties. researchgate.net

Chemical Biology: Iodopyrazole derivatives can be used as chemical probes to study biological processes, requiring collaboration between chemists and biologists to design and apply these tools.

The broad utility of halogenated heterocycles in various fields underscores the importance of a multidisciplinary approach to unlock their full potential. researchgate.netresearchgate.netmdpi.comoregonstate.edu

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole? Methodological Answer: The compound is typically synthesized via iodination of the parent pyrazole scaffold. A common approach involves reacting 1,5-dimethyl-3-phenyl-1H-pyrazole with iodine monochloride (ICl) in chloroform under basic conditions (e.g., K₂CO₃), followed by purification via column chromatography (EtOAc/hexane) . Alternative routes may use electrophilic iodination with I₂ in the presence of oxidizing agents like HIO₄. Yield optimization often requires precise stoichiometric control of iodine and inert reaction conditions to prevent over-iodination.

Advanced: How can regioselectivity be controlled during iodination of pyrazole derivatives? Methodological Answer: Regioselectivity in pyrazole iodination is influenced by electronic and steric factors. Computational studies (DFT) can predict reactive sites based on electron density maps. Experimentally, directing groups (e.g., methyl or phenyl substituents) stabilize transition states at specific positions. For 4-iodo derivatives, steric hindrance at adjacent positions (e.g., 3-phenyl group) directs iodine to the 4-position. Solvent polarity and temperature (e.g., room temperature vs. reflux) also modulate reaction pathways .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Methyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~7.2–7.5 ppm for phenyl) confirm substitution patterns.
  • IR : C-I stretching (~500 cm⁻¹) and C=O (if present) validate functional groups.
  • HRMS : Molecular ion peaks ([M+H]⁺ at m/z 315.08) confirm molecular weight .

Advanced: How can X-ray crystallography resolve ambiguities in hydrogen bonding or tautomerism? Methodological Answer: Single-crystal X-ray diffraction (using SHELXL ) provides bond lengths and angles, distinguishing between keto-enol tautomers. For example, a C=O bond length ~1.22 Å confirms the keto form, while enol forms show elongated C-O bonds. Hydrogen-bonding networks (e.g., N-H···O or C-H···I interactions) are mapped using graph-set analysis to understand packing motifs .

Pharmacological Evaluation

Basic: What in vitro assays are used to assess the antiviral activity of this compound? Methodological Answer: Standard assays include:

  • Plaque reduction assays for viruses like influenza A or tick-borne encephalitis virus.
  • Cytopathic effect (CPE) inhibition in Vero or MDCK cells, with EC₅₀ values calculated via dose-response curves.
  • Enzyme inhibition (e.g., 5-lipoxygenase) to probe anti-inflammatory mechanisms .

Advanced: How can in vivo models evaluate its pharmacokinetics and toxicity? Methodological Answer:

  • Rodent models : Intraperitoneal administration followed by LC-MS/MS analysis of plasma/tissue samples to determine bioavailability and half-life.
  • Toxicokinetics : ALT/AST levels in serum assess hepatotoxicity.
  • Mechanistic studies : Radiolabeled iodine (¹²⁵I) tracks biodistribution, while RNA-seq identifies antiviral gene expression pathways .

Derivative Synthesis

Basic: What functional groups are amenable to modification in this compound? Methodological Answer: The iodine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis). The pyrazole nitrogen can undergo alkylation or acylation, while the phenyl ring supports electrophilic substitution (e.g., nitration, sulfonation) .

Advanced: How can click chemistry enhance derivatization for SAR studies? Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the iodine site. For example, reacting 4-iodo-pyrazole with sodium azide generates an azide intermediate, which reacts with terminal alkynes (e.g., ethynylcoumarin) to yield fluorescent probes for cellular imaging .

Analytical Challenges

Advanced: How to address iodine instability during HPLC analysis? Methodological Answer:

  • Mobile phase : Use low-pH buffers (e.g., 0.1% TFA in acetonitrile/water) to suppress iodine dissociation.
  • Column choice : C18 columns with end-capping minimize iodine interaction with residual silanols.
  • Detection : UV at 260 nm (iodine chromophore) coupled with ESI-MS for confirmation .

Crystal Engineering

Advanced: Can co-crystals of this compound improve solubility for formulation? Methodological Answer: Co-crystallization with co-formers (e.g., nicotinamide) enhances aqueous solubility. Hydrogen-bonding propensity is predicted using Etter’s rules, and differential scanning calorimetry (DSC) confirms phase purity. For example, a 1:1 co-crystal with succinic acid shows a 5-fold solubility increase in PBS (pH 7.4) .

Computational Modeling

Advanced: How do MD simulations predict binding to viral targets? Methodological Answer: Molecular dynamics (GROMACS/AMBER) simulate interactions with viral envelope proteins (e.g., influenza HA). Free energy perturbation (FEP) calculates binding affinities, while RMSD/RMSF analyses assess ligand stability in the binding pocket. Docking (AutoDock Vina) prioritizes derivatives with higher predicted ΔG values .

Isotopic Labeling

Advanced: Can ¹²³I/¹²⁵I labeling enable SPECT imaging in preclinical studies? Methodological Answer: Radioiodination is achieved via isotopic exchange (Na¹²³I in acetic acid, 70°C). Purification via HPLC (radio-detector) isolates the labeled compound. In vivo SPECT/CT imaging in infected mice quantifies lung uptake, correlating with antiviral efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.